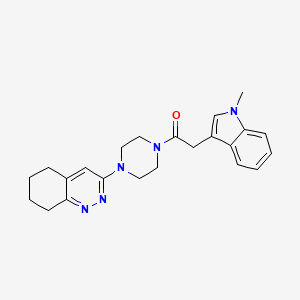

2-(1-methyl-1H-indol-3-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O/c1-26-16-18(19-7-3-5-9-21(19)26)15-23(29)28-12-10-27(11-13-28)22-14-17-6-2-4-8-20(17)24-25-22/h3,5,7,9,14,16H,2,4,6,8,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUIJCHSOYYRMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=NN=C5CCCCC5=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

Piperazine Ring Formation: The piperazine ring can be introduced through nucleophilic substitution reactions.

Coupling Reactions: The indole and piperazine moieties can be coupled using reagents like coupling agents (e.g., EDC, DCC) under specific conditions (e.g., solvent, temperature).

Industrial Production Methods

Industrial production may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include using continuous flow reactors, optimizing reaction conditions, and employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperazine rings.

Reduction: Reduction reactions could be used to modify specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at reactive sites on the indole or piperazine rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with indole and piperazine rings are often investigated for their potential as pharmaceuticals, including anti-cancer, anti-inflammatory, and antimicrobial agents.

Medicine

In medicine, such compounds might be explored for their therapeutic potential, including their ability to interact with specific biological targets like enzymes or receptors.

Industry

Industrially, these compounds could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Key Findings from Structural Comparisons

Indole Modifications: 1-Methylindole (target compound) likely enhances metabolic stability compared to unsubstituted indoles . Sulfonyl groups (e.g., tosyl, 4-iodophenylsulfonyl) improve receptor binding, as seen in 5-HT6 antagonists (e.g., compound 3f: IC₅₀ < 100 nM) .

Piperazine Substituents: Tetrahydrocinnolin (target compound) provides a bicyclic aromatic system that may increase lipophilicity and π-π stacking interactions compared to monocyclic substituents like pyridinyl . Benzhydryl groups (e.g., compound in ) introduce bulkiness, which could hinder blood-brain barrier penetration but improve peripheral activity. Allyl groups (e.g., compounds in ) enhance solubility but reduce receptor affinity due to increased flexibility.

Linker Variations: Ethanone bridges (common in all compounds) maintain a rigid conformation, optimizing spatial alignment for receptor interactions .

Structure-Activity Relationship (SAR) Insights

- Piperazine Substitution: The tetrahydrocinnolin group in the target compound likely confers higher selectivity for CNS targets compared to sulfonyl or benzhydryl groups, which are associated with peripheral effects .

- Side Chain Length: Analogous to cannabinoid SAR studies , longer/bulkier substituents (e.g., tetrahydrocinnolin) may enhance receptor binding by filling hydrophobic pockets, whereas smaller groups (e.g., pyridinyl) prioritize solubility.

- Electron-Withdrawing Groups : Sulfonyl and tetrazole moieties improve binding via dipole interactions, as evidenced by antiproliferative and 5-HT6 antagonist activities .

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate indole and piperazine derivatives. The synthetic pathways often utilize various reagents and conditions to achieve the desired structural configuration. For example, one method involves the reaction of indole derivatives with piperazine in the presence of coupling agents to form the piperazine-linked indole structure.

The biological activity of the compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The indole moiety is known for its role in modulating neurotransmitter systems, particularly serotonin receptors, while the piperazine ring can enhance binding affinity and selectivity for these targets.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells through mitochondrial pathways and can inhibit tumor growth in vivo. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Apoptosis induction |

| A549 (lung cancer) | 15.0 | Cell cycle arrest |

| HeLa (cervical cancer) | 10.0 | Mitochondrial dysfunction |

Neuropharmacological Effects

The compound's potential neuropharmacological effects have also been explored. Indole derivatives are often associated with neuroprotective activities and modulation of neurotransmitter levels. Preliminary studies suggest that this compound may enhance dopaminergic signaling, which is crucial for treating neurodegenerative diseases like Parkinson's.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 µM. -

Neuroprotective Effects :

Another investigation focused on the neuroprotective properties of similar indole derivatives in models of oxidative stress. The findings indicated that these compounds could significantly reduce neuronal cell death induced by oxidative agents. -

Animal Models :

In vivo studies using mouse models have shown promising results regarding tumor reduction when treated with this compound. The treatment led to a marked decrease in tumor size compared to control groups, suggesting its potential as a therapeutic agent.

Q & A

Q. Table 1: Key Parameters for Synthesis Optimization

| Parameter | Example Approach | Reference |

|---|---|---|

| Reaction Solvent | Anhydrous DMF or dichloromethane | |

| Catalysts | Palladium catalysts for cross-coupling | |

| Yield Improvement | Recrystallization from ethanol/water |

Advanced: What challenges arise in multi-step synthesis of this compound, and how can they be addressed?

Methodological Answer:

Multi-step synthesis faces challenges such as low yields, side reactions, and purification complexity. Solutions include:

- Intermediate Stability: Protect reactive groups (e.g., amines) with Boc or Fmoc during synthesis .

- Scalability: Optimize stoichiometry and solvent volumes using Design of Experiments (DoE) to balance cost and efficiency.

- Byproduct Management: Use quenching agents (e.g., aqueous NaHCO₃) to neutralize acidic byproducts.

- Analytical Validation: Confirm intermediate structures via H/C NMR and HRMS before proceeding .

Basic: Which spectroscopic techniques are most effective for structural elucidation?

Methodological Answer:

A combination of techniques ensures accurate characterization:

- NMR Spectroscopy: H NMR identifies proton environments (e.g., indole NH, piperazine CH₂), while C NMR confirms carbon frameworks .

- Mass Spectrometry (HRMS): Determines molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves 3D conformation, critical for understanding bioactive conformers (see Table 2) .

Q. Table 2: Recommended Spectroscopic Techniques

| Technique | Information Obtained | Example Evidence |

|---|---|---|

| FT-IR | Functional groups (C=O, N-H stretches) | |

| X-ray | Crystal packing, bond angles/lengths | |

| LC-MS | Purity assessment, byproduct detection |

Advanced: How can theoretical frameworks guide research on this compound’s biological targets?

Methodological Answer:

Link hypotheses to established pharmacological models:

- Molecular Docking: Use AutoDock or Schrödinger to predict binding affinities for receptors (e.g., serotonin or dopamine receptors) .

- QSAR Models: Corrogate structural features (e.g., logP, polar surface area) with activity data from analogs .

- Pathway Analysis: Map interactions using KEGG or Reactome to identify downstream signaling effects .

Basic: What methodologies assess the environmental fate of this compound?

Methodological Answer:

Follow OECD guidelines for environmental persistence studies:

- Hydrolysis/Photolysis: Expose the compound to UV light (λ = 254 nm) and pH-varied buffers to measure degradation half-lives .

- Biodegradation: Use activated sludge models (OECD 301F) to evaluate microbial breakdown.

- Partitioning Studies: Measure logP (octanol-water) and soil sorption coefficients (Kd) .

Advanced: How can researchers resolve contradictions in published biological activity data?

Methodological Answer:

Address discrepancies through:

- Replication Studies: Repeat assays under standardized conditions (e.g., cell lines, incubation times).

- Meta-Analysis: Pool data from multiple studies using random-effects models to identify outliers .

- Mechanistic Validation: Use knock-out models or siRNA to confirm target specificity .

Advanced: What computational strategies predict this compound’s pharmacokinetics?

Methodological Answer:

- In Silico ADMET: Tools like SwissADME predict absorption, metabolism, and toxicity profiles based on structural descriptors .

- Molecular Dynamics (MD): Simulate membrane permeability (e.g., blood-brain barrier penetration) using GROMACS .

- CYP450 Inhibition Assays: Use docking simulations to evaluate interactions with cytochrome enzymes .

Basic: How can ecological risk assessment be conducted for this compound?

Methodological Answer:

- Ecotoxicology Assays: Test acute toxicity in Daphnia magna (OECD 202) and algae growth inhibition (OECD 201) .

- Trophic Transfer Studies: Measure bioaccumulation factors (BAF) in aquatic food chains.

- Risk Quotient (RQ): Calculate RQ = (Predicted Environmental Concentration) / (No Observed Effect Concentration) .

Advanced: How can bibliometric analysis optimize literature review for this compound?

Methodological Answer:

- Tools: Use VOSviewer or CiteSpace to map keyword co-occurrence (e.g., "indole derivatives," "piperazine pharmacology") .

- Trend Analysis: Identify emerging topics (e.g., "crystal engineering" or "neuropharmacology") in Scopus/WoS databases .

- Collaboration Networks: Analyze institutional partnerships to identify research gaps .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Receptor Binding Assays: Radioligand displacement studies (e.g., H-LSD for serotonin receptors) .

- Enzyme Inhibition: Measure IC₅₀ values against kinases or phosphodiesterases using fluorescence-based kits.

- Cytotoxicity Screening: Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.